1-(6-Aminopyridin-2-yl)prop-2-en-1-one
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Overview
Description
1-(6-Aminopyridin-2-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol This compound is characterized by the presence of an aminopyridine moiety attached to a prop-2-en-1-one group
Preparation Methods
The synthesis of 1-(6-Aminopyridin-2-yl)prop-2-en-1-one typically involves the reaction of 6-aminopyridine with propenone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(6-Aminopyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(6-Aminopyridin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(6-Aminopyridin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(5-Methylpyridin-2-yl)ethanone: This compound has a similar structure but with a methyl group instead of an amino group, leading to different chemical and biological properties.
N-Acetyl-1,6-diaminopyridine: This compound contains an acetyl group and two amino groups, which can result in different reactivity and applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h2-5H,1H2,(H2,9,10) |
InChI Key |
UWOVIIUGTPXLJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC(=CC=C1)N |
Origin of Product |
United States |
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